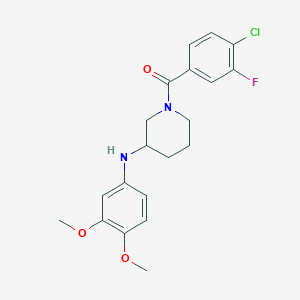![molecular formula C22H22N4O2 B6135950 1-(3-pyridinylmethyl)-N-[2-(3-pyridinyloxy)phenyl]prolinamide](/img/structure/B6135950.png)
1-(3-pyridinylmethyl)-N-[2-(3-pyridinyloxy)phenyl]prolinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-pyridinylmethyl)-N-[2-(3-pyridinyloxy)phenyl]prolinamide, also known as JNJ-40411813, is a novel small molecule compound that has been developed for its potential use in the treatment of various diseases and conditions.
Mecanismo De Acción
The mechanism of action of 1-(3-pyridinylmethyl)-N-[2-(3-pyridinyloxy)phenyl]prolinamide is not fully understood, but it is believed to involve the modulation of various signaling pathways involved in inflammation, pain, and cancer. The compound has been shown to inhibit the activity of various enzymes and molecules involved in these pathways, including cyclooxygenase-2, interleukin-1β, and tumor necrosis factor-α.
Biochemical and Physiological Effects:
1-(3-pyridinylmethyl)-N-[2-(3-pyridinyloxy)phenyl]prolinamide has been shown to exhibit potent anti-inflammatory and analgesic effects in various animal models of inflammation and pain. The compound has also been shown to exhibit anti-tumor activity in various cancer cell lines. In addition, 1-(3-pyridinylmethyl)-N-[2-(3-pyridinyloxy)phenyl]prolinamide has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 1-(3-pyridinylmethyl)-N-[2-(3-pyridinyloxy)phenyl]prolinamide is its potent anti-inflammatory and analgesic effects, which make it a promising candidate for the treatment of various inflammatory and pain-related conditions. However, one of the limitations of 1-(3-pyridinylmethyl)-N-[2-(3-pyridinyloxy)phenyl]prolinamide is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several potential future directions for the study of 1-(3-pyridinylmethyl)-N-[2-(3-pyridinyloxy)phenyl]prolinamide. One possible direction is the further exploration of its anti-tumor activity in various cancer models. Another potential direction is the investigation of its potential use in the treatment of other inflammatory and pain-related conditions. Additionally, the development of more soluble formulations of 1-(3-pyridinylmethyl)-N-[2-(3-pyridinyloxy)phenyl]prolinamide could help to overcome some of the limitations associated with its use in experimental settings.
Métodos De Síntesis
1-(3-pyridinylmethyl)-N-[2-(3-pyridinyloxy)phenyl]prolinamide was synthesized using a multi-step process that involved the coupling of a proline derivative with a pyridine derivative. The final product was obtained through a purification process that involved recrystallization and column chromatography. The purity and identity of the compound were confirmed using various analytical techniques, including nuclear magnetic resonance spectroscopy, mass spectrometry, and high-performance liquid chromatography.
Aplicaciones Científicas De Investigación
1-(3-pyridinylmethyl)-N-[2-(3-pyridinyloxy)phenyl]prolinamide has been studied extensively in preclinical models for its potential use in the treatment of various diseases and conditions, including cancer, inflammation, and pain. The compound has been shown to exhibit potent anti-inflammatory and analgesic effects, as well as anti-tumor activity in various cancer cell lines.
Propiedades
IUPAC Name |
1-(pyridin-3-ylmethyl)-N-(2-pyridin-3-yloxyphenyl)pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O2/c27-22(20-9-5-13-26(20)16-17-6-3-11-23-14-17)25-19-8-1-2-10-21(19)28-18-7-4-12-24-15-18/h1-4,6-8,10-12,14-15,20H,5,9,13,16H2,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVNBUBVKPOQHPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)CC2=CN=CC=C2)C(=O)NC3=CC=CC=C3OC4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-pyridinylmethyl)-N-[2-(3-pyridinyloxy)phenyl]prolinamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl 1-[3-(1H-indol-3-yl)propanoyl]-4-(tetrahydro-2H-pyran-2-ylmethyl)-4-piperidinecarboxylate](/img/structure/B6135875.png)
![N-{[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]methyl}-3-methyl-N-(tetrahydro-2-furanylmethyl)-2-butenamide](/img/structure/B6135876.png)
![4-[(5-acetyl-2-thienyl)carbonyl]-6-[(3,5-dimethoxybenzyl)oxy]-1-isopropyl-1,4-diazepan-2-one](/img/structure/B6135879.png)
![2-{1-cyclopentyl-4-[4-(2-hydroxyethoxy)benzyl]-2-piperazinyl}ethanol](/img/structure/B6135886.png)
![(1-{3-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]propanoyl}-3-piperidinyl)(phenyl)methanone](/img/structure/B6135897.png)
![N-(4-pyridinylmethyl)-1-[3-(trifluoromethyl)phenyl]-2-propanamine](/img/structure/B6135899.png)

![N-(2-methoxy-1-methylethyl)-5-[(6-quinolinyloxy)methyl]-3-isoxazolecarboxamide](/img/structure/B6135911.png)

![ethyl 2-{[N-(5-chloro-2-methoxyphenyl)-N-(phenylsulfonyl)glycyl]amino}benzoate](/img/structure/B6135931.png)
![N-[1-(2,2-dimethylpropyl)-5-oxo-3-pyrrolidinyl]-3-(2-furyl)propanamide](/img/structure/B6135936.png)
![4-[(2-ethylmorpholin-4-yl)carbonyl]-2-(1-ethyl-1H-pyrazol-4-yl)-6-fluoroquinoline](/img/structure/B6135943.png)
![3-[(3-fluorobenzoyl)amino]-4-methoxy-N-phenylbenzamide](/img/structure/B6135947.png)